2-((4-Fluorobenzyl)thio)-6-methyl-4-(trifluoromethyl)nicotinonitrile
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Overview
Description
2-((4-Fluorobenzyl)thio)-6-methyl-4-(trifluoromethyl)nicotinonitrile is a compound that belongs to the class of fluorinated pyridines. This compound is characterized by the presence of fluorine atoms, a trifluoromethyl group, and a thioether linkage. These structural features contribute to its unique chemical and biological properties, making it a subject of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-Fluorobenzyl)thio)-6-methyl-4-(trifluoromethyl)nicotinonitrile typically involves the introduction of fluorine atoms and the formation of a thioether linkage. One common method involves the nucleophilic substitution reaction of a pyridine derivative with a fluorinated benzyl halide in the presence of a base. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like tetrabutylammonium fluoride .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, the purification of the final product is achieved through techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-((4-Fluorobenzyl)thio)-6-methyl-4-(trifluoromethyl)nicotinonitrile undergoes various chemical reactions, including:
Oxidation: The thioether group can be oxidized to sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The fluorine atoms can participate in nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Tetrabutylammonium fluoride, potassium carbonate.
Major Products
Oxidation: Formation of sulfoxide or sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
2-((4-Fluorobenzyl)thio)-6-methyl-4-(trifluoromethyl)nicotinonitrile has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential antibacterial and insecticidal activities.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-((4-Fluorobenzyl)thio)-6-methyl-4-(trifluoromethyl)nicotinonitrile involves its interaction with specific molecular targets. The presence of fluorine atoms and the trifluoromethyl group enhances its binding affinity to enzymes and receptors. The thioether linkage allows for the formation of stable complexes with biological macromolecules, leading to its biological effects .
Comparison with Similar Compounds
Similar Compounds
2-Fluoro-4-(trifluoromethyl)benzoic acid: Another fluorinated compound with similar structural features.
3-Fluoro-5-(trifluoromethyl)pyridine: A fluorinated pyridine derivative with comparable chemical properties.
Uniqueness
2-((4-Fluorobenzyl)thio)-6-methyl-4-(trifluoromethyl)nicotinonitrile is unique due to the combination of its fluorinated benzyl thioether and trifluoromethyl-substituted pyridine core. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications .
Properties
IUPAC Name |
2-[(4-fluorophenyl)methylsulfanyl]-6-methyl-4-(trifluoromethyl)pyridine-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10F4N2S/c1-9-6-13(15(17,18)19)12(7-20)14(21-9)22-8-10-2-4-11(16)5-3-10/h2-6H,8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJQHARDTAUCZQH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=N1)SCC2=CC=C(C=C2)F)C#N)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10F4N2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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